molecular formula C8H12N4O3 B2455174 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid CAS No. 2247206-71-7

2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid

Cat. No.: B2455174
CAS No.: 2247206-71-7
M. Wt: 212.209
InChI Key: BALXCWHEVWCBCG-UHFFFAOYSA-N
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Description

2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methylcarbamoyl group at the 5-position of the pyrazole ring and an aminoacetic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced via the reaction of the pyrazole derivative with methyl isocyanate.

    Attachment of the Aminoacetic Acid Moiety: The final step involves the reaction of the intermediate compound with chloroacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(methylcarbamoyl)pyrazole: Lacks the aminoacetic acid moiety.

    2-Amino-3-(methylcarbamoyl)pyrazole: Lacks the methyl group at the 1-position.

    4-Amino-1-methylpyrazole-5-carboxylic acid: Lacks the methylcarbamoyl group.

Uniqueness

2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid is unique due to the presence of both the methylcarbamoyl group and the aminoacetic acid moiety, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-9-8(15)7-5(3-11-12(7)2)10-4-6(13)14/h3,10H,4H2,1-2H3,(H,9,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXCWHEVWCBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NN1C)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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